molecular formula C24H16N2 B079689 1,4-Bis(4-Cyanostyryl)Benzene CAS No. 13001-40-6

1,4-Bis(4-Cyanostyryl)Benzene

Cat. No. B079689
CAS RN: 13001-40-6
M. Wt: 332.4 g/mol
InChI Key: KIAAMJMIIHTGBH-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-Cyanostyryl)Benzene is a compound synthesized through various chemical reactions and known for its photoluminescent properties and potential applications in optoelectronic devices.

Synthesis Analysis

The synthesis of 1,4-Bis(4-Cyanostyryl)Benzene derivatives has been achieved through the Knoevenagel reaction involving specific precursors like terephthaldicarboxyaldehyde (Loewe & Weder, 2002).

Molecular Structure Analysis

The molecular structure of 1,4-Bis(4-Cyanostyryl)Benzene and its derivatives has been explored in various studies. For instance, the structure and theoretical study of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was reported, highlighting its quasi-planar structure and significant torsion angles between certain rings (Percino et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving 1,4-Bis(4-Cyanostyryl)Benzene demonstrate its potential in forming various compounds with distinct properties. For example, its cyclometalated derivatives have been studied for their unique structures and properties (O. and Steel, 1998).

Physical Properties Analysis

The physical properties, particularly the optoelectronic characteristics of 1,4-Bis(4-Cyanostyryl)Benzene derivatives, have been a subject of interest. Studies have shown these compounds' potential in applications like optoelectronic devices due to their unique absorption and emission spectra (Baba & Nishida, 2014).

Chemical Properties Analysis

The chemical properties of 1,4-Bis(4-Cyanostyryl)Benzene derivatives, such as their fluorescence and photoluminescence, have been extensively studied. These properties are influenced by factors like molecular structure and the environment, as seen in their solvatochromic and aggregation-induced properties (Noh et al., 2010).

Scientific Research Applications

  • Enhancement in Fluorescence Quantum Yield and Two-Photon Absorption : It's used in the synthesis of quadrupolar isomeric molecules, which exhibit enhanced fluorescence quantum yield and two-photon absorption in nanoaggregate form. This application is significant in solvatochromic fluorescence and has potential in optical properties tuning (Noh et al., 2010).

  • Optoelectronic Device Applications : 1,4-Bis(4-Cyanostyryl)Benzene derivatives, like 1,4-bis(4-methylstyryl)benzene, have been prepared as nanocrystals using a wet process, showing promise in optoelectronics due to their unique optical properties (Baba & Nishida, 2014).

  • Investigation of Crystal Lattices : The derivatives of 1,4-Bis(4-Cyanostyryl)Benzene have been synthesized and characterized to study the effects of substitution on crystal lattices, which is crucial for understanding material properties in various applications (Bartholomew et al., 2000).

  • Photoluminescence Applications : The compound and its derivatives are used in the study of photoluminescent properties, particularly in different states like crystalline solid, liquid crystalline state, and molecular solutions. This has implications in dye applications and electronic materials (Lowe & Weder, 2002).

  • Antitrypanosomal Agents : It serves as a precursor for the synthesis of compounds with potential as antitrypanosomal agents, which are important in the treatment of diseases like sleeping sickness (Das et al., 1982).

  • Two-Photon Absorption and Emission Properties : Its derivatives exhibit significant two-photon absorption and emission properties, which are critical in developing materials for optical applications (Chi, 2010).

  • Textile Industry Applications : The compound is used in the textile industry as a fluorescent whitening agent and its interactions with different materials, like polystyrene and polyvinylpyrrolidone nanofibers, have been investigated for enhanced photoluminescence (Wang et al., 2008).

  • Biological Imaging Applications : Water-soluble derivatives of 1,4-Bis(4-Cyanostyryl)Benzene have been synthesized for use in biological two-photon applications, particularly for high two-photon cross-sections and fluorescence in water (Dollinger et al., 2004).

  • Study of Charge Transport and Photoelectric Properties : The introduction of different electron-withdrawing groups into bis-styrylbenzene skeleton has been studied to understand their impact on photophysical and photoelectrical properties (Mochizuki, 2017).

Safety And Hazards

When handling 1,4-Bis(4-Cyanostyryl)Benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Future research on 1,4-Bis(4-Cyanostyryl)Benzene could focus on its potential applications in the development of new types of molecule-based functional materials . For example, its fluorescence properties could be further explored for use in liquid crystals .

properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAAMJMIIHTGBH-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)/C=C/C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-Cyanostyryl)Benzene

CAS RN

13001-40-6
Record name 4,4'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(4-Cyanostyryl)Benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis(4-Cyanostyryl)Benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Bis(4-Cyanostyryl)Benzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(4-Cyanostyryl)Benzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis(4-Cyanostyryl)Benzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(4-Cyanostyryl)Benzene

Citations

For This Compound
30
Citations
H Mochizuki, H Kusama - RSC advances, 2020 - pubs.rsc.org
Among various light emission phenomena, multicolour light emission, such as white light emission, is an interesting phenomenon. Bis-styrylbenzene derivatives show unique and …
Number of citations: 3 pubs.rsc.org
H Mochizuki - Japanese Journal of Applied Physics, 2017 - iopscience.iop.org
I synthesized three bis-styrylbenzene derivatives substituted with typical electron-withdrawing groups: E, E-1, 4-bis (4-trifluoromethystyryl) benzene (CF3), E, E-1, 4-bis (4-cyanostyryl) …
Number of citations: 4 iopscience.iop.org
H Chi-Bao, R An-Xiang, L Hai-Bo… - CHEMICAL JOURNAL OF …, 2010 - hero.epa.gov
The synthesis of FR [2, 5-dicyano-1, 4-bis-(4'-fluorostyryl) benzene] with typical AAA conjugation structure was reported, and its structure was characterized by H-1 NMR, IR and …
Number of citations: 5 hero.epa.gov
JJ Wu, ZZ Li, MP Zhuo, Y Wu, XD Wang… - Advanced Optical …, 2018 - Wiley Online Library
Organic cocrystals formed with two or more different molecules through intermolecular noncovalent interactions, such as π–π interaction and hydrogen/halogen bonds, have received …
Number of citations: 44 onlinelibrary.wiley.com
Y Jiao, L Ding, S Zhu, S Fu, Q Gong, H Li… - Se pu= Chinese …, 2013 - europepmc.org
A method for the determination of fluorescent whitening agents in plastic food contact materials by high performance liquid chromatography (HPLC) with fluorescence detector was …
Number of citations: 14 europepmc.org
JC Christopherson, F Topić, CJ Barrett… - Crystal Growth & …, 2018 - ACS Publications
This review summarizes the recent advances in utilizing halogen bond-driven cocrystal formation as a design element in the creation of optical or photoresponsive materials, notably …
Number of citations: 127 pubs.acs.org
G Fan, D Yan - Scientific Reports, 2014 - nature.com
An understanding of the aggregates and properties of positional isomers can not only uncover how a slight difference in molecular structure alter crystal packing and bulk solid-state …
Number of citations: 90 www.nature.com
XH Ding, YZ Chang, CJ Ou, JY Lin… - National Science …, 2020 - academic.oup.com
Halogen bonding is emerging as a significant driving force for supramolecular self-assembly and has aroused great interest during the last two decades. Among the various halogen-…
Number of citations: 52 academic.oup.com
C Rajbux, J Pereira, M do Céu Selbourne… - Food Control, 2020 - Elsevier
Plastic baby Bibs are, according to the European legislation, food contact materials. Therefore, compositional and migration limits applicable to plastics should be observed. This work …
Number of citations: 15 www.sciencedirect.com
H Liu, Y Li, XD Wang - CrystEngComm, 2023 - pubs.rsc.org
Organic donor–acceptor (D–A) cocrystals have recently attracted widespread attention owing to the synergetic electron donor–acceptor blending properties via non-covalent interactions…
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.